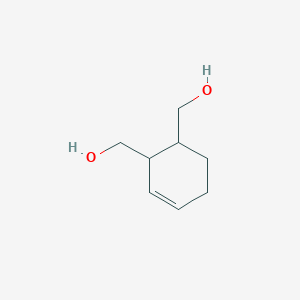![molecular formula C17H18ClNO3 B14435651 Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate CAS No. 80199-25-3](/img/structure/B14435651.png)
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a chlorinated phenyl ring, and a propyl-substituted phenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-propylphenoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
- Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate
- Methyl [3-chloro-4-(4-ethylphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is unique due to its specific structural features, such as the propyl-substituted phenoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar carbamates.
Propriétés
Numéro CAS |
80199-25-3 |
|---|---|
Formule moléculaire |
C17H18ClNO3 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(4-propylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H18ClNO3/c1-3-4-12-5-8-14(9-6-12)22-16-10-7-13(11-15(16)18)19-17(20)21-2/h5-11H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
FYRBDSTVMXOSOO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


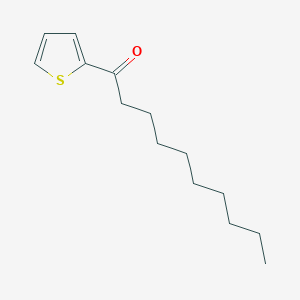
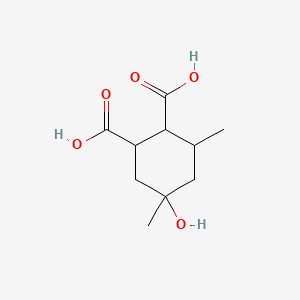

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
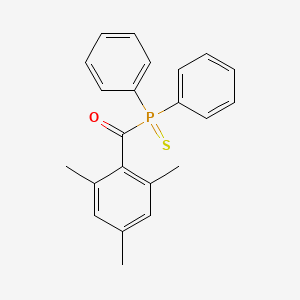
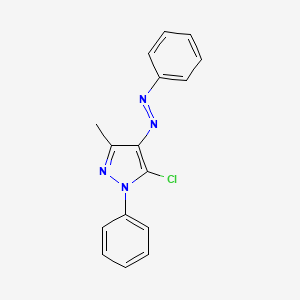
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
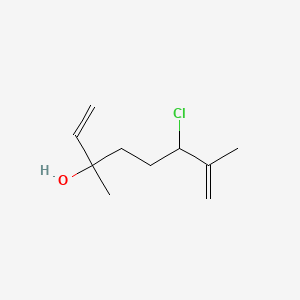
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

